molecular formula C18H36O2Si B14296020 Dodecyl(dimethyl)silyl 2-methylprop-2-enoate CAS No. 112147-84-9

Dodecyl(dimethyl)silyl 2-methylprop-2-enoate

Cat. No.: B14296020
CAS No.: 112147-84-9
M. Wt: 312.6 g/mol
InChI Key: ZTHVMTFXNGWEHF-UHFFFAOYSA-N
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Description

. This compound is primarily used in industrial applications and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl(dimethyl)silyl 2-methylprop-2-enoate typically involves the esterification of 2-methylpropenoic acid with dodecyldimethylsilyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecyl(dimethyl)silyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Dodecyl(dimethyl)silyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The silyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    Dodecyl methacrylate: Similar in structure but lacks the silyl group.

    Lauryl methacrylate: Another ester with a similar carbon chain length but different functional groups.

    Butyl 2-methylprop-2-enoate: A shorter-chain ester with similar reactivity

Uniqueness

Dodecyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications requiring enhanced durability and compatibility with hydrophobic environments .

Properties

CAS No.

112147-84-9

Molecular Formula

C18H36O2Si

Molecular Weight

312.6 g/mol

IUPAC Name

[dodecyl(dimethyl)silyl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H36O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-21(4,5)20-18(19)17(2)3/h2,6-16H2,1,3-5H3

InChI Key

ZTHVMTFXNGWEHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)OC(=O)C(=C)C

Origin of Product

United States

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